

# Triafur pharmacological profile overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Triafur

CAS No.: 712-68-5

Cat. No.: S574927

Get Quote

## Triafur: The Available Context

The search results indicate that "**Triafur**" (also known as **furidiazine**) is an **antiviral drug** [1]. Its chemical structure includes a **1,3,4-thiadiazole** moiety hybridized with a sulfonamide group, a feature it shares with other established drugs like acetazolamide (a diuretic) and methazolamide [1]. Beyond this structural classification, the search results do not provide further details on its pharmacological profile, such as its mechanism of action, pharmacokinetics, or clinical trial data.

## A Modern Analog: Lonsurf (Trifluridine/Tipiracil)

While data on **Triafur** itself is scarce, the search results provide a highly detailed profile of **Lonsurf (trifluridine/tipiracil)**, an oral antineoplastic agent. Although used for cancer, its combination of a nucleoside analog (trifluridine) with an enzyme inhibitor (tipiracil) to enhance bioavailability shares a conceptual similarity with the "**Triafur**" name, which suggests a potential furan-based fluoropyrimidine drug. The data on Lonsurf can serve as a high-quality example of the depth of information typically included in a technical whitepaper [2].

The table below summarizes the core pharmacological data for Lonsurf, illustrating the kind of structured quantitative information applicable for your profile.

| Profile Aspect | Details for Lonsurf (Trifluridine/Tipiracil) |
|----------------|----------------------------------------------|
| Drug Class     | Oral antineoplastic agent [2]                |

| **Mechanism of Action** | • **Trifluridine**: Incorporated into DNA, disrupting DNA synthesis and function [2]. • **Tipiracil**: Inhibits thymidine phosphorylase, preventing trifluridine degradation and increasing its bioavailability [2]. | | **Approved Indications** | • Metastatic Colorectal Cancer (mCRC) [2] • Metastatic Gastric/Gastroesophageal Junction (GEJ) Adenocarcinoma [2] | | **Recommended Dosage** | 35 mg/m<sup>2</sup> (based on trifluridine component) orally twice daily on Days 1-5 and 8-12 of a 28-day cycle [2]. | | **Pivotal Clinical Trial Data (Examples)** | | | • **RECOURSE (mCRC)** | **Overall Survival**: 7.1 months vs. 5.3 months (placebo) [2]. **Progression-Free Survival**: 2.0 months vs. 1.7 months (placebo) [2]. | | • **SUNLIGHT (mCRC + bevacizumab)** | **Overall Survival**: 10.8 months vs. 7.5 months (Lonsurf alone) [2]. **Progression-Free Survival**: 5.6 months vs. 2.4 months (Lonsurf alone) [2]. | | **Common Side Effects** | Myelosuppression (neutropenia, anemia, thrombocytopenia), fatigue, nausea, vomiting, diarrhea [2]. |

## Experimental Protocol Overview

For a researcher-focused guide, detailing experimental methodology is crucial. The search results for Lonsurf describe the design of its pivotal clinical trials, which can be modeled for protocol development.

The following workflow visualizes the key phases of a clinical trial for a drug like Lonsurf, from design to analysis.



[Click to download full resolution via product page](#)

*Clinical Trial Workflow: This diagram outlines the key stages of a phase 3 clinical trial, such as the RECURSE trial, from patient randomization to final data analysis [2].*

#### Key Methodological Details from the RECURSE Trial [2]:

- **Study Design:** International, double-blind, placebo-controlled, Phase III trial.
- **Population:** 800 patients with refractory metastatic colorectal cancer who had progressed on standard therapies.
- **Intervention:** Patients randomized in a 2:1 ratio to receive Lonsurf or placebo.
- **Endpoints:**
  - **Primary:** Overall Survival (OS).
  - **Secondary:** Progression-Free Survival (PFS), safety, and quality of life.

- **Analysis:** Efficacy was analyzed using hazard ratios (HR) and p-values, with a pre-specified significance level.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. 1,3,4-thiadiazole-2-carboxamide derivatives as potential ... [pmc.ncbi.nlm.nih.gov]
2. Lonsurf (trifluridine/tipiracil) 2025 Updates: Uses in Cancer ... [oncodaily.com]

To cite this document: Smolecule. [Triafur pharmacological profile overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b574927#triafur-pharmacological-profile-overview>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)